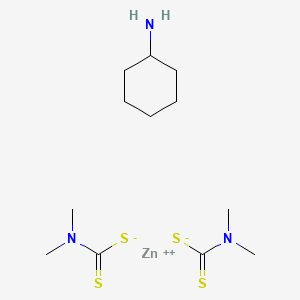![molecular formula C17H21ClN4O5 B13863331 tert-butyl N-[3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]propyl]carbamate](/img/structure/B13863331.png)
tert-butyl N-[3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]propyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]propyl]carbamate is a complex organic compound with a unique structure that includes a tert-butyl carbamate group, a nitrophenoxy group, and a chloroimidazole moiety
Méthodes De Préparation
The synthesis of tert-butyl N-[3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]propyl]carbamate involves multiple steps. One common synthetic route includes the following steps:
Formation of the nitrophenoxy intermediate: This step involves the nitration of a phenol derivative to introduce the nitro group.
Introduction of the chloroimidazole group: This step involves the reaction of the nitrophenoxy intermediate with a chloroimidazole derivative.
Formation of the carbamate group: This step involves the reaction of the intermediate with tert-butyl carbamate under specific conditions to form the final product.
The reaction conditions typically involve the use of solvents such as methylene chloride, chloroform, and alcohols, and may require catalysts or specific temperature and pressure conditions .
Analyse Des Réactions Chimiques
tert-Butyl N-[3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, nucleophiles like amines or thiols, and acids or bases for hydrolysis .
Applications De Recherche Scientifique
tert-Butyl N-[3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]propyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of tert-butyl N-[3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]propyl]carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloroimidazole moiety can bind to specific enzymes or receptors, modulating their activity. The carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects .
Comparaison Avec Des Composés Similaires
tert-Butyl N-[3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]propyl]carbamate can be compared with similar compounds such as:
tert-Butyl carbamate: A simpler compound with similar reactivity but lacking the nitrophenoxy and chloroimidazole groups.
tert-Butyl N-(2,6-dichloropyrimidin-4-yl)carbamate: A compound with a similar carbamate group but different aromatic substituents.
tert-Butyl 3-bromopropylcarbamate: A compound with a similar carbamate group but different halogen substituents
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C17H21ClN4O5 |
|---|---|
Poids moléculaire |
396.8 g/mol |
Nom IUPAC |
tert-butyl N-[3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]propyl]carbamate |
InChI |
InChI=1S/C17H21ClN4O5/c1-17(2,3)27-16(23)19-7-4-8-26-14-9-12(22(24)25)5-6-13(14)21-10-15(18)20-11-21/h5-6,9-11H,4,7-8H2,1-3H3,(H,19,23) |
Clé InChI |
FUENKDDAMVWJAE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCOC1=C(C=CC(=C1)[N+](=O)[O-])N2C=C(N=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


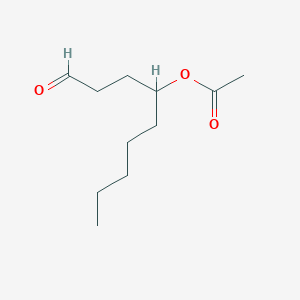


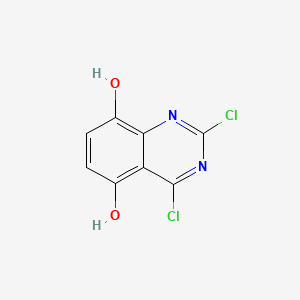
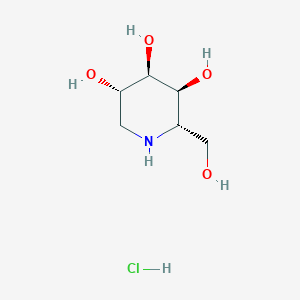
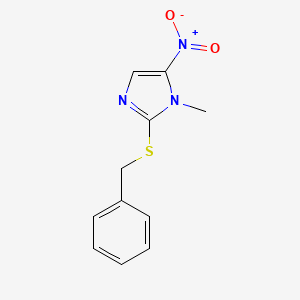
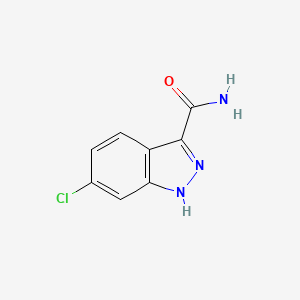
![(Alphas,2S,3R)-5-carboxy-4-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-3,4-dihydro-alpha-[(1R)-1-hydroxyethyl]-3-methyl-2H-pyrrole-2-acetic acid](/img/structure/B13863301.png)
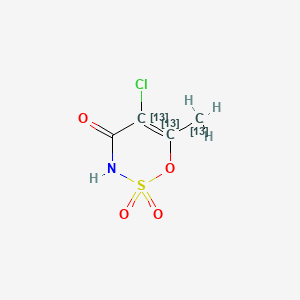
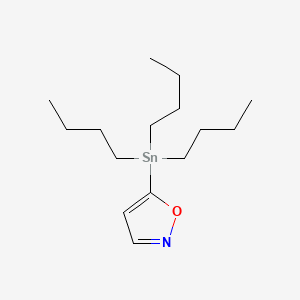
![N{2-[4-(7-chloroquinolin-4-yl)piperzine-1-yl]-4,5-dihydroxy-6-(hydroxmethyl)oxan-3-yl}acetamide](/img/structure/B13863320.png)


